molecular formula C18H23N B14415087 3-(4-Methyl-5-phenylpentyl)aniline CAS No. 80861-25-2

3-(4-Methyl-5-phenylpentyl)aniline

Cat. No.: B14415087
CAS No.: 80861-25-2
M. Wt: 253.4 g/mol
InChI Key: MVAPKMUOALDKFU-UHFFFAOYSA-N
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Description

3-(4-Methyl-5-phenylpentyl)aniline is an aromatic amine derivative featuring a substituted pentyl chain at the 3-position of the aniline ring. The pentyl chain is branched, with a methyl group at the 4-position and a phenyl group at the 5-position (Figure 1).

Properties

CAS No.

80861-25-2

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

3-(4-methyl-5-phenylpentyl)aniline

InChI

InChI=1S/C18H23N/c1-15(13-16-8-3-2-4-9-16)7-5-10-17-11-6-12-18(19)14-17/h2-4,6,8-9,11-12,14-15H,5,7,10,13,19H2,1H3

InChI Key

MVAPKMUOALDKFU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=CC(=CC=C1)N)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-5-phenylpentyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. The nitro group on the aromatic ring is reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like iron powder in acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalyst and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-5-phenylpentyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitrosoaniline or nitroaniline.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

3-(4-Methyl-5-phenylpentyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methyl-5-phenylpentyl)aniline involves its interaction with various molecular targets. The amine group can form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Key differences in substituents :

  • 3-(4-Methyl-5-phenylpentyl)aniline : Bulky pentyl chain with aromatic (phenyl) and aliphatic (methyl) branches.
  • (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine: Linear olefinic chain with methoxy and N-methyl groups.
  • 3-Bromo-5-methoxyaniline : Smaller substituents (bromo, methoxy), enabling easier halogen displacement in downstream reactions.

Physicochemical Properties

Direct data on the target compound is scarce, but inferences can be drawn from analogues:

Compound Name Substituents LogP* Solubility Melting Point (°C) Stability
This compound 3-(branched pentyl) ~5.2† Low (lipophilic) Not reported Air-sensitive‡
3-Bromo-5-methoxyaniline 3-Br, 5-OCH₃ 2.8 Moderate (EtOH) 85–87 Stable under N₂
(E)-N-methyl-4-penten-2-amine Olefinic chain, N-Me 1.9 High (aqueous) Liquid at RT Oxidation-prone

*Predicted using fragment-based methods. †Estimated via analogy to phenylalkyl-substituted anilines. ‡Assumed due to primary amine reactivity.

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